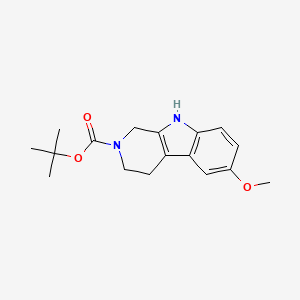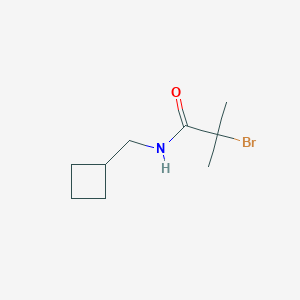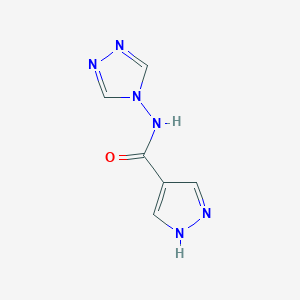
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
-
Anticancer Agents
- Field : Medical Science, Oncology
- Application : 1,2,4-triazole compounds have been synthesized and evaluated for their potential as anticancer agents .
- Method : The compounds were synthesized and their structures were established by NMR and MS analysis. They were then evaluated in vitro for cytotoxic activity against MCF-7 and HCT-116 cancer cell lines .
- Results : Some of the compounds exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
-
Urease Inhibitors and Anti-proliferative Agents
- Field : Biochemistry
- Application : A library of 1,2,4-triazoles has been synthesized and evaluated for urease and anti-proliferative activities.
- Method : The specific methods of synthesis and evaluation are not detailed in the available information.
- Results : The research provided insights into the interaction of these compounds with urease, as well as their potential as anti-proliferative agents.
-
Luminescent Sensitive Detection for Antibiotics and Pesticides
- Field : Analytical Chemistry
- Application : Coordination polymers based on 1,2,4-triazole compounds have been synthesized for use in the luminescent sensitive detection of antibiotics and pesticides .
- Method : The specific methods of synthesis and evaluation are not detailed in the available information .
- Results : The results or outcomes of this application are not detailed in the available information .
-
Antiviral Agents
- Field : Medical Science, Virology
- Application : 1,2,4-triazole compounds have been used as antiviral agents .
- Method : The specific methods of synthesis and evaluation are not detailed in the available information .
- Results : The results or outcomes of this application are not detailed in the available information .
-
Anti-inflammatory Agents
- Field : Medical Science, Pharmacology
- Application : 1,2,4-triazole compounds have been used as anti-inflammatory agents .
- Method : The specific methods of synthesis and evaluation are not detailed in the available information .
- Results : The results or outcomes of this application are not detailed in the available information .
Propiedades
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c13-6(5-1-7-8-2-5)11-12-3-9-10-4-12/h1-4H,(H,7,8)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLKDDZCNLZRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
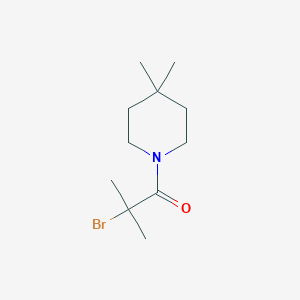


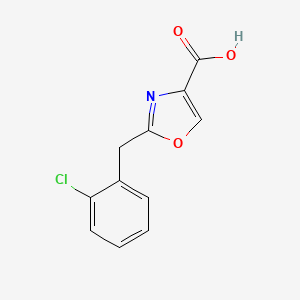

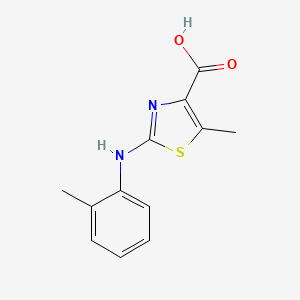
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)

